4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrFN3O2S/c1-23-10-12-24(13-11-23)19(15-2-6-17(21)7-3-15)14-22-27(25,26)18-8-4-16(20)5-9-18/h2-9,19,22H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSXAXIEVXXIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 4-bromo-N-(2-bromoethyl)benzenesulfonamide. This can be achieved through the bromination of N-(2-ethyl)benzenesulfonamide using bromine in the presence of a catalyst.
Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 4-fluorophenyl and 4-methylpiperazine. This step requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Ammonia, thiols, and other nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzenesulfonamides, including the compound , exhibit significant anticancer properties through the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.
- Mechanism of Action : The compound demonstrated enzyme inhibition with IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating a strong selectivity for this isoform over CA II (IC50 values of 1.55 to 3.92 μM) .
- Induction of Apoptosis : In vitro studies on MDA-MB-231 breast cancer cells showed that the compound could induce apoptosis, significantly increasing annexin V-FITC positivity by 22-fold compared to control cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, particularly against various bacterial strains.
- Inhibition Studies : The compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be effective against strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | >200 |
- Biofilm Inhibition : The compound demonstrated promising results in inhibiting biofilm formation, which is critical for bacterial resistance .
Mechanistic Insights
The mechanism underlying its antimicrobial activity involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth . This dual action makes it a candidate for treating infections where biofilm formation is a challenge.
Case Study 1: Anticancer Efficacy
A study conducted by Mohamed T. M. Nemr et al. explored the anticancer efficacy of various benzenesulfonamide derivatives, including the compound under discussion. The results highlighted its potential in selectively targeting cancer cells while sparing normal cells, thus reducing side effects associated with conventional chemotherapy .
Case Study 2: Antimicrobial Effectiveness
In another study focusing on the antimicrobial properties of similar compounds, it was found that the presence of specific functional groups significantly enhanced antibacterial activity. The compound's structure allowed for effective penetration into bacterial cells, leading to increased efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Observations
Substituent Effects on Molecular Weight and Solubility: The target compound (MW 455.36) is lighter than chromenone-containing analogs (e.g., MW 589.1 in ) due to the absence of a fused heterocyclic system. Piperazine-containing derivatives (e.g., ) exhibit higher molecular weights when paired with halogenated aryl groups.
Dual halogenation (e.g., bromo and chloro in ) may further modulate receptor binding but increases molecular rigidity.
Role of Piperazine and Linker Groups: The 4-methylpiperazine moiety in the target compound likely contributes to basicity and hydrogen-bonding capacity, similar to phenylpiperazine derivatives in . Ethyl linkers (as in the target compound and ) offer conformational flexibility compared to rigid chromenone cores in .
Thermal Stability: The chromenone-pyrazolopyrimidine hybrid in shows a higher melting point (175–178°C), suggesting enhanced crystalline stability due to planar aromatic systems. Sulfonamides with simpler substituents (e.g., ) lack reported melting points, possibly due to amorphous solid forms.
Biological Activity
4-Bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound of significant interest in pharmacological research, particularly for its potential as an anticancer agent. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C19H23BrFN3O2S
- Molecular Weight : 456.4 g/mol
Structural Features
| Feature | Description |
|---|---|
| Bromine Atom | Enhances biological activity |
| Fluorophenyl Group | Increases lipophilicity and receptor binding |
| Methylpiperazine Moiety | Contributes to pharmacokinetic properties |
Aurora A Kinase Inhibition
This compound acts primarily as an Aurora A kinase inhibitor . The inhibition of this kinase disrupts cell division processes, leading to:
- Induction of Apoptosis : The compound interferes with the mitotic spindle assembly checkpoint, promoting programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to halt cell proliferation and cause cell cycle arrest at specific phases, particularly in cancer cell lines such as MCF-7 and A549.
Pharmacokinetic Properties
The interaction with human serum albumin (HSA) has been studied using multi-spectroscopic techniques, revealing:
- Binding Affinity : Moderate to strong binding constants suggest effective distribution within the bloodstream.
- Hydrophobic Interactions : These interactions are crucial for the compound's stability and efficacy in vivo .
Efficacy Against Cancer Cell Lines
The following table summarizes the IC50 values (concentration required to inhibit 50% of cell viability) against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induces apoptosis via p53 activation |
| A549 | 12.34 | Cell cycle arrest |
| HeLa | 20.45 | Disruption of mitotic spindle assembly |
These results indicate that the compound exhibits potent anticancer properties, comparable to established chemotherapeutic agents like doxorubicin .
Study on MCF-7 Cells
A detailed study on MCF-7 breast cancer cells showed that treatment with this compound led to:
- Increased p53 Expression : This protein is crucial for regulating the cell cycle and inducing apoptosis.
- Caspase Activation : The cleavage of caspase-3 was observed, indicating the initiation of the apoptotic pathway .
Comparative Analysis with Other Compounds
In a comparative study, this compound was evaluated alongside other similar sulfonamide derivatives. The following table highlights the differences in biological activity:
| Compound Name | IC50 Value (µM) | Unique Features |
|---|---|---|
| This compound | 15.63 | Strong Aurora A kinase inhibition |
| N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide | 30.25 | Lacks bromine; reduced potency |
| 4-Bromo-N-(2-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide | 25.12 | Chlorine may alter pharmacological properties |
The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
